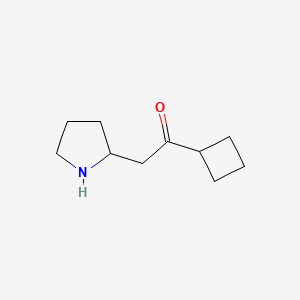

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sodium chloride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.

- Biology The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

- Industry It is used in the production of fine chemicals and as a building block for various industrial processes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents. Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.

Cyclobutylamine: Shares the cyclobutyl group but lacks the pyrrolidine ring.

2-(Pyrrolidin-1-yl)ethanol: Contains a pyrrolidine ring and an ethanol group instead of the ethanone linkage.

Uniqueness

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the combination of the cyclobutyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound notable for its unique structural features, combining a cyclobutyl group with a pyrrolidinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO. Its structure can be visualized as follows:

This compound's unique combination of cyclic and acyclic elements contributes to its distinct chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Preliminary studies have suggested potential analgesic and anti-inflammatory effects. The compound appears to interact with various biological targets, including enzymes and receptors, which may lead to diverse pharmacological effects.

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that regulate pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Analgesic Effects

A study investigated the analgesic properties of this compound using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting that the compound may act as a central nervous system analgesic.

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one | Structure | Contains a 4-methylpiperidinyl group |

| 1-Cyclobutyl-2-(6-methylpiperidin-2-yl)ethan-1-one | Structure | Contains a 6-methylpiperidinyl group |

| 1-Cyclobutyl-2-(pyridin-2-yl)ethanone | Structure | Substituted with a pyridine instead of a pyrrolidine |

This table highlights the structural variations that may influence the biological activity and therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization under basic conditions (e.g., NaOH/EtOH reflux) .

- Step 2 : Introduction of the pyrrolidinyl group using nucleophilic substitution or Favorsky ethynylation. For the latter, acetylene derivatives react with ketones under basic conditions (e.g., NaNH₂ in THF) to form α,β-alkynyl ketones, which are hydrogenated to the final product .

- Optimization : Solvent polarity (acetonitrile enhances nucleophilicity), temperature control (0–5°C for exothermic steps), and catalysts (e.g., Pd/C for hydrogenation) improve yields .

Q. How should researchers characterize this compound using spectroscopic techniques, and what reference databases are reliable?

- Methodological Answer :

- NMR : Compare chemical shifts for cyclobutyl (δ 1.8–2.5 ppm, multiplet) and pyrrolidinyl (δ 2.7–3.3 ppm, broad singlet) groups. Discrepancies in coupling constants may indicate conformational isomerism .

- GC-MS : Use polar columns (e.g., DB-5) for retention time alignment with NIST/EPA reference data .

- IR : Validate carbonyl (C=O) stretching at ~1700 cm⁻¹ and secondary amine (N-H) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory data from X-ray crystallography and NMR spectroscopy be resolved during structural elucidation?

- Methodological Answer :

- Scenario : X-ray may show a planar cyclobutane ring, while NMR suggests puckering due to dynamic effects.

- Resolution : Perform variable-temperature NMR to detect ring-flipping (ΔG‡ ~50–60 kJ/mol). Computational modeling (DFT at B3LYP/6-31G* level) can simulate ground-state geometries and compare with crystallographic data .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What mechanistic insights guide the optimization of catalytic asymmetric synthesis for this compound?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives) to induce enantioselectivity in cyclobutane formation. Monitor enantiomeric excess (ee) via chiral HPLC .

- Kinetic Control : Lower reaction temperatures (−20°C) favor kinetic over thermodynamic products, reducing byproducts like strained bicyclic intermediates .

- Computational Screening : Molecular docking (AutoDock Vina) identifies steric clashes between catalysts and substrates, aiding ligand design .

Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Quantify using spiked calibration curves (LOQ < 0.1%) .

- Forced Degradation : Expose the compound to heat (60°C), light (UV-A), and acidic/alkaline conditions to simulate degradation pathways. Identify impurities via LC-MS/MS .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions due to potential amine volatility .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .

- Storage : Store in amber vials under nitrogen at −20°C to prevent oxidation .

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-cyclobutyl-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C10H17NO/c12-10(8-3-1-4-8)7-9-5-2-6-11-9/h8-9,11H,1-7H2 |

InChI Key |

IBXFQFOBRXQAJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)CC2CCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.